molecular formula C11H15ClFNO B579849 3-Fluorophenmetrazine Hydrochloride

3-Fluorophenmetrazine Hydrochloride

Cat. No.: B579849
M. Wt: 231.69 g/mol
InChI Key: MHJBXKFJWSBWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its chemical structure comprises a morpholine ring substituted with a 3-fluorophenyl group and a methyl group (IUPAC: 2-(3-fluorophenyl)-3-methylmorpholine hydrochloride; CAS: 1803562-83-5) . Classified as a new psychoactive substance (NPS), 3-FPM emerged on the European illicit drug market in 2014 and is sold as a stimulant with structural similarities to amphetamines. It inhibits monoamine neurotransmitter reuptake (e.g., dopamine, norepinephrine), contributing to its psychostimulant effects . However, its physiological and toxicological profiles remain poorly characterized, with reports of fatalities linked to poly-drug intoxication involving 3-FPM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenmetrazine (hydrochloride) involves the fluorination of phenmetrazine.

Industrial Production Methods: it is likely that the production involves standard chemical synthesis techniques used in the pharmaceutical industry, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenmetrazine (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted phenmetrazine analogues .

Scientific Research Applications

Pharmacological Profile

3-FPM is a fluorinated analog of phenmetrazine, primarily acting as a norepinephrine-dopamine releasing agent. It exhibits a strong affinity for monoamine transporters, particularly dopamine (DA) and norepinephrine (NE) transporters. The effective concentrations (EC50) for dopamine and norepinephrine release are approximately 43 nM and 30 nM, respectively, while its potency for serotonin release is significantly lower at 2558 nM . This profile suggests that 3-FPM operates similarly to amphetamines rather than cocaine-like substances.

Table 1: Pharmacological Characteristics of 3-FPM

Property Value
Dopamine EC5043 nM
Norepinephrine EC5030 nM
Serotonin EC502558 nM
Routes of AdministrationOral, Insufflation, Intravenous
Duration of Action3–6 hours

Clinical Applications and Case Studies

Despite its potential utility in research, the non-medical use of 3-FPM has led to several clinical cases highlighting its risks. The substance has been implicated in various intoxication cases, often in combination with other psychoactive drugs.

Case Study Overview

  • Swedish Observational Study : A series of consultations at a Poison Information Center recorded cases involving 3-FPM. Among the patients, symptoms included tachycardia, agitation, and altered consciousness. Blood samples confirmed the presence of 3-FPM alongside other substances .
  • UK Case Report : A patient experienced severe complications after intravenous use of 3-FPM, leading to critical limb ischemia and renal failure. This case underscores the dangers associated with high-dose usage and polysubstance interactions .

Table 2: Summary of Clinical Cases Involving 3-FPM

Study/Case Findings
Swedish Poison Information CenterSymptoms: Tachycardia, agitation; Confirmed presence in blood/urine samples
UK Case ReportComplications: Limb ischemia; Required renal replacement therapy

Analytical Methods for Detection

The detection and quantification of 3-FPM in biological samples are crucial for understanding its pharmacokinetics and toxicology. Several analytical methods have been developed:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for quantifying 3-FPM in whole blood with a sensitivity range of 0.001–0.100 mg/L .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : A robust method for simultaneous quantification of multiple psychoactive substances including 3-FPM has been established .

Table 3: Analytical Methods for 3-FPM Detection

Method Sensitivity Range Applications
Liquid Chromatography-Tandem Mass Spectrometry0.001–0.100 mg/LBlood analysis
Gas Chromatography-Mass SpectrometryVaries by compoundMulti-drug screening

Mechanism of Action

3-Fluorophenmetrazine (hydrochloride) acts as a norepinephrine-dopamine releasing agent. It has high efficacy in releasing these neurotransmitters from the cytosol into the extracellular space, where they are active. The compound inhibits uptake mediated by dopamine transporters and norepinephrine transporters, with potencies comparable to cocaine . At sufficient doses, it can reverse monoamine transporters, particularly those of dopamine and norepinephrine, and to a lesser degree, serotonin transporters .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

The table below compares 3-FPM with structurally related compounds:

Compound Substituent Position Fluorine Presence Molecular Formula Molecular Weight (g/mol) Key Structural Differences
3-FPM 3-fluorophenyl Yes C₁₁H₁₃FNO·HCl 229.69 Morpholine backbone with 3-F substitution
Phenmetrazine Phenyl No C₁₁H₁₅NO·HCl 213.70 Non-fluorinated phenyl group
3-Fluoromethcathinone (3-FMC) 3-fluorophenyl + β-keto Yes C₁₀H₁₂FNO·HCl 217.66 β-keto group (cathinone backbone)
4-Chloroethcathinone (4-CEC) 4-chloroethyl No (Cl present) C₁₁H₁₄ClNO·HCl 264.15 Chlorine substitution at ethyl position
Brephedrone (4-BMC) 4-bromophenyl No (Br present) C₁₀H₁₂BrNO·HCl 278.57 Bromine substitution at phenyl position

Key Observations :

  • 3-FPM and phenmetrazine share a morpholine core, but 3-FPM’s fluorine atom enhances lipophilicity and metabolic stability compared to non-halogenated phenmetrazine .
  • 3-FMC, 4-CEC, and 4-BMC belong to the cathinone class, characterized by a β-keto group absent in 3-FPM.

Pharmacological Activity

Compound Primary Mechanism Potency (Relative to Amphetamine) Clinical Effects
3-FPM Monoamine reuptake inhibition Moderate Stimulation, appetite suppression, anxiety
Phenmetrazine Dopamine/norepinephrine release High Euphoria, hypertension, addiction
3-FMC Norepinephrine-dopamine reuptake inhibition Low to moderate Agitation, tachycardia, hyperthermia
4-CEC Serotonin/norepinephrine reuptake inhibition Moderate Hallucinations, seizures

Notes:

  • 3-FPM’s fluorinated structure may reduce metabolic degradation compared to phenmetrazine, prolonging its effects .
  • Cathinones like 3-FMC and 4-CEC exhibit higher serotonergic activity, increasing neurotoxicity risks .

Toxicological and Forensic Considerations

Acute Toxicity

Compound Reported Blood Concentrations (μg/mL) Fatality Cases Poly-Drug Interactions
3-FPM 2.77 (driver case) Yes U-47700 (opioid), ethanol
3-FMC Not reported Limited data MDMA, synthetic cannabinoids
4-CEC <1.0 (forensic cases) No Cocaine, benzodiazepines
  • Co-administration with opioids (e.g., U-47700) exacerbates respiratory depression risks .

Legal Status

Compound Controlled Countries/Regions Regulatory Status
3-FPM Sweden, UK, Switzerland, Hungary Classified as illicit NPS
Phenmetrazine Globally (historical) Banned since 1970s due to abuse
3-FMC EU, USA Schedule I (cathinone analogue)

Biological Activity

3-Fluorophenmetrazine hydrochloride (3-FPM) is a fluorinated analogue of phenmetrazine, classified as a stimulant and part of the phenylmorpholine family. Its pharmacological profile indicates significant activity as a norepinephrine-dopamine releasing agent (NDRI), with implications for both therapeutic use and potential for abuse. This article reviews the biological activity of 3-FPM, including its pharmacodynamics, pharmacokinetics, case studies, and relevant research findings.

Pharmacodynamics

3-FPM primarily acts by releasing dopamine (DA) and norepinephrine (NE) while demonstrating negligible effects on serotonin (5-HT). The half-maximal effective concentration (EC50) values for DA and NE are approximately 43 nM and 30 nM, respectively, while the EC50 for serotonin is significantly higher at 2558 nM . This profile aligns with that of other amphetamine-like substances, indicating that 3-FPM functions more as a releaser than a blocker of monoamine transporters.

Table 1: Pharmacodynamic Properties of 3-FPM

NeurotransmitterEC50 (nM)
Dopamine (DA)43
Norepinephrine (NE)30
Serotonin (5-HT)2558

Pharmacokinetics

The pharmacokinetic properties of 3-FPM reveal its detection in serum and urine for extended periods. In one study, it was found in serum up to 82 hours post-ingestion and in urine for up to 116 hours . The peak serum concentration (CmaxC_{max}) reached was 210 ng/mL at approximately 2.5 hours after ingestion, with an elimination half-life of about 8.8 hours . The primary metabolic pathways include aryl-hydroxylation and N-hydroxylation, with most metabolites being excreted unchanged .

Table 2: Pharmacokinetic Data of 3-FPM

ParameterValue
CmaxC_{max}210 ng/mL
Time to CmaxC_{max}2.5 hours
Elimination Half-Life~8.8 hours
Detection in SerumUp to 82 hours
Detection in UrineUp to 116 hours

Case Studies

Several case studies have documented the effects and potential risks associated with the use of 3-FPM:

  • Case Report from Sweden : In an observational series involving 19 patients with confirmed acute polyintoxication including 3-FPM, symptoms ranged from tachycardia and agitation to seizures and respiratory depression. No unique toxidrome was identified, but stimulant-like effects were consistent across cases .
  • UK Case Study : A report detailed a patient who injected 3-FPM intravenously and subsequently required renal replacement therapy due to irreversible ischemia in the lower limbs. This case highlights the severe complications that can arise from misuse .
  • Overdose Presentation : A case involving a 33-year-old man who presented unresponsive after using both etizolam and 3-FPM illustrated the critical care challenges associated with stimulant overdoses. The patient exhibited severe agitation followed by loss of consciousness, necessitating intensive medical intervention .

Q & A

Q. What is the pharmacological mechanism of 3-fluorophenmetrazine hydrochloride, and what methodologies are used to study its neurotransmitter reuptake inhibition?

Basic Research Question
this compound (3-FPM) acts as a dopamine and norepinephrine reuptake inhibitor, structurally analogous to phenmetrazine but with a fluorine substitution enhancing its pharmacokinetic stability . To study its mechanism, researchers employ:

  • In vitro transporter assays : Radiolabeled neurotransmitters (e.g., [³H]-dopamine) in synaptosomal preparations to quantify uptake inhibition.
  • Microdialysis in rodent models : Direct measurement of extracellular dopamine/norepinephrine levels in brain regions like the striatum or prefrontal cortex .
  • Electrophysiological recordings : Assessment of neuronal firing patterns in reward pathways (e.g., ventral tegmental area).

Basic Research Question

  • Screening : Enzyme-linked immunosorbent assay (ELISA) for preliminary detection in blood/urine (sensitivity: 1 µg/mL) .
  • Confirmation : LC-MS/MS in multiple reaction monitoring (MRM) mode with transitions m/z 196 → 110 (quantifier) and m/z 196 → 91 (qualifier). Use deuterated analogs (e.g., 3-FPM-d₃) as internal standards .
  • High-resolution mass spectrometry (HRMS) : For non-targeted metabolomics, apply Q-TOF or Orbitrap platforms with mass accuracy <5 ppm to resolve metabolites .

Example LC Parameters :

ColumnMobile PhaseFlow RateRetention Time
C180.1% formic acid/acetonitrile0.3 mL/min6.2 min

Q. How can researchers resolve contradictory data on this compound’s metabolic pathways across species?

Advanced Research Question
Discrepancies between rat and human metabolism (e.g., hydroxylation vs. glucuronidation) arise from cytochrome P450 (CYP) isoform differences:

  • In vitro CYP profiling : Incubate 3-FPM with recombinant human CYP2D6/3A4 and rat CYP2C11 to identify species-specific metabolites .
  • Cross-species validation : Administer radiolabeled ³⁴C-3-FPM to rats and human hepatocytes, then compare urinary metabolites via HRMS .
  • Microbial biotransformation : Use Pseudomonas putida to simulate environmental degradation pathways in wastewater .

Key Metabolites Identified :

SpeciesMajor MetaboliteEnzyme Responsible
Human3-FPM-glucuronideUGT2B7
Rat4-hydroxy-3-FPMCYP2C11

Q. What strategies differentiate this compound from its ortho- and para-substituted isomers in forensic analysis?

Advanced Research Question
Structural isomers (e.g., 2-FPM, 4-FPM) require orthogonal analytical approaches:

  • LC-HRMS : Monitor exact mass differences (Δ <0.02 Da) and fragment ion ratios (e.g., m/z 110 vs. m/z 123) .
  • NMR spectroscopy : Compare aromatic proton splitting patterns in CD₃OD (ortho-FPM shows doublet-of-doublets at δ 7.2 ppm) .
  • Reference standards : Use certified materials (e.g., 3-chlorophenmetrazine hydrochloride) to validate retention times .

Differentiation Table :

IsomerRetention Time (min)Characteristic Fragment (m/z)
3-FPM6.2110
2-FPM5.8123
4-FPM6.591

Q. How should researchers design experiments to investigate this compound’s neurochemical effects while minimizing confounding variables?

Advanced Research Question

  • Dose-response curves : Administer 3-FPM (1–30 mg/kg, i.p.) in Sprague-Dawley rats, controlling for circadian rhythms by standardizing testing times .
  • Behavioral assays : Pair locomotor activity (open-field test) with microdialysis to correlate dopamine release with hyperactivity .
  • Negative controls : Include saline/vehicle groups and co-administer selective antagonists (e.g., SCH23390 for D1 receptors) to confirm mechanism .

Statistical Consideration : Use mixed-effects models to account for inter-individual variability in neurotransmitter baseline levels .

Q. What quality control protocols ensure reliability in synthesizing this compound for research?

Advanced Research Question

  • Purity verification : Conduct NMR (¹H/¹³C) and LC-UV (purity >98%) with a C18 column and 254 nm detection .
  • Residual solvent analysis : Gas chromatography (GC) to detect traces of synthesis solvents (e.g., acetonitrile, ethyl acetate) below ICH Q3C limits .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and thermal decomposition .

Synthetic Yield Optimization :

StepYield (%)Key Intermediate
Fluorination783-fluorophenylmorpholine
Hydrochloride Salt Formation92Final product

Properties

IUPAC Name

2-(3-fluorophenyl)-3-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBXKFJWSBWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.